molecular formula C14H18O2S B8334278 (Phenylthio)acetic acid, cyclohexyl ester

(Phenylthio)acetic acid, cyclohexyl ester

Cat. No. B8334278
M. Wt: 250.36 g/mol
InChI Key: SIRIXPOWYMQWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886835

Procedure details

The procedure is as in Example 20 for the preparation of ethyl n-decanoate, starting with (phenylthio)acetic acid (20 g) and 36N aqueous sulphuric acid solution (0.32 cc) in cyclohexanol (100 cc). After purification by chromatography on a silica column with a mixture of cyclohexane and ethyl acetate (70:30 by volume) as eluent, cyclohexyl (phenylthio)acetate (29 g) is obtained, and is used in the crude state in the subsequent phases.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OCC)(=O)CCC[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:15]1([S:21][CH2:22][C:23]([OH:25])=[O:24])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.S(=O)(=O)(O)O>C1(O)CCCCC1>[C:15]1([S:21][CH2:22][C:23]([O:25][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]2)=[O:24])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)(=O)OCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCC(=O)O
Step Three
Name
Quantity
0.32 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(CCCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification by chromatography on a silica column
ADDITION
Type
ADDITION
Details
with a mixture of cyclohexane and ethyl acetate (70:30 by volume) as eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC(=O)OC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.